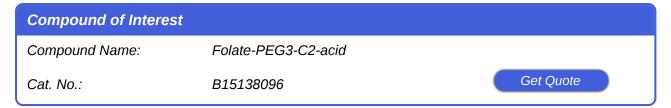


Folate-PEG3-C2-acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Folate-PEG3-C2-acid**, a heterobifunctional linker crucial for the development of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical specifications, and applications, and provides a representative experimental protocol for its use in bioconjugation.

Core Specifications

Folate-PEG3-C2-acid is a valuable tool in drug delivery and targeted therapy due to its folate moiety, which targets the folate receptor often overexpressed on the surface of cancer cells. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility, while the terminal carboxylic acid allows for covalent linkage to amine-containing molecules.

A specific CAS (Chemical Abstracts Service) number for **Folate-PEG3-C2-acid** is not consistently reported in publicly available databases and supplier catalogs. Researchers are advised to refer to the specific product documentation from their supplier.

The key quantitative specifications for **Folate-PEG3-C2-acid** are summarized in the table below:



Parameter	Value	Source
Molecular Formula	C28H36N8O10	[1]
Molecular Weight	644.64 g/mol	[1]
Purity	>96% to 97.56%	[1][2]
Appearance	Solid	N/A
Solubility	Soluble in DMSO	[2]
Storage	-20°C to -80°C, protect from light	[2]

Applications in Targeted Therapy and PROTACs

Folate-PEG3-C2-acid serves as a critical building block in the construction of targeted drug delivery systems and PROTACs.

- Targeted Drug Delivery: The folate component of the molecule facilitates the targeted delivery of conjugated payloads to cells overexpressing the folate receptor. This is a common characteristic of various cancer cell types.
- PROTAC Development: In the context of PROTACs, this linker connects a ligand that binds
 to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. This proximity
 induces the ubiquitination and subsequent degradation of the target protein by the
 proteasome. Folate-PEG3-C2-acid is specifically the acid fragment of Folate-PEG3-NHS
 ester and is utilized in the synthesis of PROTAC molecules[2]. The PEG linker component
 offers improved solubility and pharmacokinetic properties to the final PROTAC molecule.

Experimental Protocol: Amide Bond Formation

The terminal carboxylic acid of **Folate-PEG3-C2-acid** is typically reacted with a primary or secondary amine on a target molecule (e.g., a POI ligand or an E3 ligase ligand) to form a stable amide bond. The following is a general protocol for this type of conjugation reaction.

Materials:



• Folate-PEG3-C2-acid

- Amine-containing molecule (e.g., POI ligand with an available amine group)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium
 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium
 hexafluorophosphate)
- Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- Inert atmosphere (Nitrogen or Argon)
- Reaction vessel and magnetic stirrer
- High-Performance Liquid Chromatography (HPLC) for reaction monitoring and purification

Procedure:

- Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve **Folate-PEG3-C2-acid** in a minimal amount of anhydrous DMF or DMSO.
- Activation: To the solution from step 1, add 1.2 equivalents of the coupling agent (HATU or HBTU) and 2-3 equivalents of the base (DIPEA or TEA). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Coupling: In a separate vessel, dissolve 1.0 equivalent of the amine-containing molecule in anhydrous DMF or DMSO.
- Reaction: Add the solution of the amine-containing molecule to the activated Folate-PEG3-C2-acid mixture.
- Incubation: Allow the reaction to proceed at room temperature for 4-24 hours. The reaction progress can be monitored by HPLC or LC-MS.
- Quenching and Purification: Once the reaction is complete, the mixture can be quenched with water and the product purified by preparative reverse-phase HPLC to isolate the desired

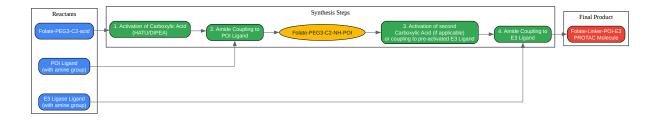


conjugate.

• Characterization: Confirm the identity and purity of the final conjugate using analytical techniques such as LC-MS and NMR.

Visualizing the Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing **Folate-PEG3-C2-acid** as a linker to connect a ligand for a target Protein of Interest (POI) and a ligand for an E3 ubiquitin ligase.



Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

This guide provides a foundational understanding of **Folate-PEG3-C2-acid** for its application in advanced drug development. Researchers should always refer to the specific product data sheets and relevant literature for the most accurate and up-to-date information.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. precisepeg.com [precisepeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Folate-PEG3-C2-acid: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138096#folate-peg3-c2-acid-cas-number-and-specifications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com